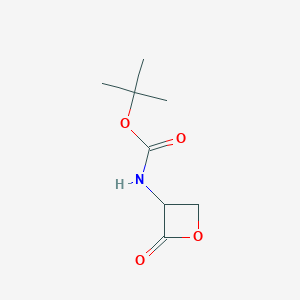
tert-Butyl (2-oxooxetan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C8H13NO4. It is a carbamate derivative featuring an oxetane ring, which is a four-membered cyclic ether. This compound is often used in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-oxooxetan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an oxetane derivative under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for tert-Butyl (2-oxooxetan-3-yl)carbamate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl N-(2-oxooxetan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-oxocyclopentyl)carbamate
- tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate
Uniqueness
tert-Butyl N-(2-oxooxetan-3-yl)carbamate is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
132340-68-2 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
tert-butyl N-(2-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11) |
Clave InChI |
HRJDEHQWXAPGBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1COC1=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1COC1=O |
Sinónimos |
Carbamic acid, (2-oxo-3-oxetanyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















